molecular formula C13H15BrN2O2 B1394533 Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate CAS No. 926922-41-0

Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate

Cat. No. B1394533
M. Wt: 311.17 g/mol
InChI Key: GQRYROVGFBSASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate is a chemical compound with the CAS Number: 926922-41-0. It has a linear formula of C13H15BrN2O2 . The compound is typically stored in a sealed, dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BrN2O2/c1-8-5-6-10-9(11(8)14)7-15-16(10)12(17)18-13(2,3)4/h5-7H,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate is 311.18 . It is a solid substance under normal conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate is an important intermediate in the synthesis of 1H-indazole derivatives. A study detailed the synthesis process involving substitution reactions and characterized the compound using FTIR, NMR spectroscopy, and MS. X-ray diffraction and density functional theory (DFT) were used for crystallographic and conformational analysis, revealing a high degree of stability in its molecular structure (Ye et al., 2021).

Application in Organic Synthesis

  • The compound finds use in the synthesis of complex heterocyclic structures. For example, it's been applied in developing methods for synthesizing indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives, which are significant in pharmaceutical research (Chen et al., 2019).

Stereoselective Hydroformylation

  • Methyl (2 R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a related compound, has been hydroformylated to produce valuable intermediates for synthesizing homochiral amino acid derivatives, highlighting the versatility of tert-butyl-indazole derivatives in organic synthesis (Kollár & Sándor, 1993).

Diels‐Alder Reaction

  • The compound has also been involved in Diels-Alder reactions, a key reaction in organic chemistry used to produce complex molecular structures. This application underscores its role in synthetic organic chemistry (Padwa et al., 2003).

Determination of Absolute Configuration of Monosaccharides

  • Related tert-butyl derivatives have been used in the determination of the absolute configuration of monosaccharides, indicating the potential utility of tert-butyl-indazole derivatives in analytical chemistry (Nishida et al., 1991).

Antimicrobial Activity

  • Tert-butyl carbazate derivatives, closely related to tert-butyl-indazole derivatives, have shown antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).

Safety And Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-bromo-5-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-5-6-10-9(11(8)14)7-15-16(10)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRYROVGFBSASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694158
Record name tert-Butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate

CAS RN

926922-41-0
Record name 1,1-Dimethylethyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926922-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-methyl-1H-indazole, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.